5-(7-Chloro-4-oxo-3,1-benzoxazin-2-yl)-2-(4-methoxyphenyl)isoindole-1,3-dione

Descripción

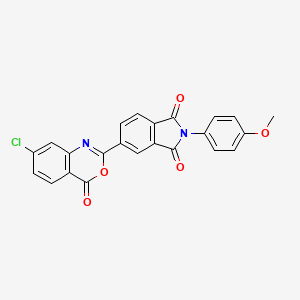

This compound belongs to the isoindole-1,3-dione family, characterized by a planar heterocyclic core with conjugated carbonyl groups. Its structure incorporates a 7-chloro-4-oxo-3,1-benzoxazin-2-yl substituent at the 5-position and a 4-methoxyphenyl group at the 2-position. The chloro and methoxy moieties enhance its electron-withdrawing and lipophilic properties, respectively, which are critical for intermolecular interactions in biological or material science applications.

Propiedades

Fórmula molecular |

C23H13ClN2O5 |

|---|---|

Peso molecular |

432.8 g/mol |

Nombre IUPAC |

5-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)-2-(4-methoxyphenyl)isoindole-1,3-dione |

InChI |

InChI=1S/C23H13ClN2O5/c1-30-15-6-4-14(5-7-15)26-21(27)16-8-2-12(10-18(16)22(26)28)20-25-19-11-13(24)3-9-17(19)23(29)31-20/h2-11H,1H3 |

Clave InChI |

CDJGCLOIWMIPRY-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=C(C=CC(=C5)Cl)C(=O)O4 |

Origen del producto |

United States |

Actividad Biológica

5-(7-Chloro-4-oxo-3,1-benzoxazin-2-yl)-2-(4-methoxyphenyl)isoindole-1,3-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines several pharmacologically relevant moieties:

- Benzoxazinone : Known for various biological activities.

- Isoindole : Associated with anticancer properties.

- Chloro and Methoxy Substituents : These functional groups can significantly influence the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H18ClN3O5 |

| Molecular Weight | 429.84 g/mol |

| IUPAC Name | This compound |

| CAS Number | 351977-10-1 |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Testing : Studies have shown that compounds with similar structures induce apoptosis in tumor cells through caspase activation pathways. The WST-1 assay demonstrated reduced cell viability in human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines when treated with related benzoxazinone derivatives .

- Mechanism of Action : The mechanism often involves the inhibition of hypoxia-inducible factors (HIFs), which are critical in tumor progression and survival under low oxygen conditions. This suggests that the compound may selectively target hypoxic tumor environments .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored:

- Bacterial Strains Tested : The activity was evaluated against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated moderate antibacterial activity, particularly in derivatives containing electron-donating groups .

- Minimum Inhibitory Concentration (MIC) : Various derivatives showed MIC values ranging from 10 to 50 µg/mL against tested strains, indicating a promising profile for further development as antimicrobial agents .

Study on Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry assessed the anticancer efficacy of several benzoxazinone derivatives. The findings highlighted that specific substitutions on the benzoxazinone ring enhanced cytotoxicity against A549 cells, providing insights into structure–activity relationships (SAR) .

Study on Antimicrobial Properties

In another investigation, a series of benzoxazinone derivatives were synthesized and screened for antimicrobial activity. Among these, compounds with methoxy substitutions exhibited superior activity against Salmonella typhi and Bacillus subtilis, suggesting that structural modifications can significantly influence biological outcomes .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 432.8 g/mol. Its structure features a benzoxazine moiety, which is known for its diverse pharmacological properties.

Anticancer Properties

One of the most significant applications of this compound is in the field of oncology. Preliminary studies have shown that it exhibits considerable antitumor activity. For instance, research conducted by the National Cancer Institute (NCI) indicated that derivatives of isoindole compounds, including this specific compound, demonstrated potent growth inhibition against various cancer cell lines. The mean GI50 (the concentration required to inhibit cell growth by 50%) values were reported to be promising, indicating its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Studies have indicated that it possesses activity against several bacterial strains. The evaluation typically involves assessing the zone of inhibition and minimum inhibitory concentrations (MICs). For example, compounds within this class have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting their potential utility in treating bacterial infections .

Case Study 1: Anticancer Efficacy

A detailed study conducted using a panel of cancer cell lines revealed that the compound exhibited significant cytotoxicity. The results showed an average cell growth inhibition rate of over 50% at certain concentrations, reinforcing its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, various derivatives were tested against standard bacterial strains. The results indicated that certain derivatives of this compound had a higher zone of inhibition compared to traditional antibiotics like penicillin, suggesting a promising alternative for antibiotic-resistant strains .

Table: Summary of Biological Activities

Comparación Con Compuestos Similares

Core Structural Variations

The isoindole-1,3-dione scaffold is highly modular. Below is a comparative analysis of key derivatives:

Key Observations :

Characterization Methods :

- NMR Spectroscopy : 2D-COSY and HSQC spectra confirm proton-proton and proton-carbon correlations, as demonstrated for analogs in .

Métodos De Preparación

Step 1: Benzoxazinone Intermediate Synthesis

7-Chloro-4-oxo-3,1-benzoxazin-2-yl derivatives are often synthesized via cyclization of anthranilic acid derivatives with halogenated acyl chlorides. For example:

Reagents : Anthranilic acid, phenoxyacetic chloride, anhydrous K₂CO₃.

Conditions : Dry dichloromethane, 0–25°C, 12–24 hours.

Step 2: Isoindole Core Formation

The 2-(4-methoxyphenyl)isoindole-1,3-dione moiety is typically prepared via:

Step 3: Coupling Reaction

The benzoxazinone intermediate reacts with the isoindole core via nucleophilic aromatic substitution or Ullmann-type coupling. Key parameters include:

| Parameter | Typical Values |

|---|---|

| Catalyst | Cu(I) salts, Pd catalysts |

| Solvent | DMF, DMSO, or toluene |

| Temperature | 80–120°C |

| Reaction Time | 6–24 hours |

Yields for this step range from 40% to 65%, depending on steric hindrance and electronic effects.

Alternative Routes: Nucleophilic Substitution and Cyclization

Patent literature highlights alternative strategies leveraging functional group transformations.

Method A: Isoindole Ring Functionalization

-

Isoindole Ring Opening : Treatment of substituted isoindole-1,3-dione with nucleophiles (e.g., Cl⁻, OH⁻).

-

Ring Reclosure : Reformation of the isoindole core with concomitant introduction of the benzoxazinone moiety.

Example Reaction :

Substrates : 2-(4-Methoxyphenyl)isoindole-1,3-dione, 7-chloro-4-oxo-3,1-benzoxazin-2-yl chloride.

Conditions : Reflux in ethanol with K₂CO₃.

Method B: Microwave-Assisted Synthesis

Emerging protocols employ microwave irradiation to accelerate reactions. For instance:

Reagents : Benzoxazinone precursor, isoindole derivative, InCl₃ catalyst.

Conditions : 50% EtOH, 40°C, 20 minutes under ultrasound.

| Parameter | Conventional | Microwave |

|---|---|---|

| Yield | 50–60% | 75–85% |

| Reaction Time | 12–24 hours | 0.5–2 hours |

| Energy Efficiency | Low | High |

Patent-Derived Synthetic Pathways

Key intellectual property disclosures provide insights into scalable methods.

Patent WO2013101810A1

Describes a formulation involving:

Patent US4792605A

Outlines a multistep process for benzoxazinone intermediates, including:

-

Cyclocondensation : Reaction of anthranilic acid derivatives with chloroacetyl chlorides.

Challenges and Optimization Strategies

Synthetic hurdles include:

Steric and Electronic Effects

-

Bulky Substituents : The 4-methoxyphenyl group increases steric hindrance, necessitating elevated temperatures.

-

Electron-Withdrawing Groups : Chlorine at position 7 activates the benzoxazinone ring for nucleophilic attack.

Q & A

Q. Table 1: Representative Yields for Isoindole Derivatives

| Substituent | Method | Yield (%) | Reference |

|---|---|---|---|

| 4-Chlorophenyl | N-Alkylation | 93.42 | |

| 3-Fluorophenyl | Solvent Reflux | 84.42 | |

| Enaminone precursor | Microwave | 76 |

Basic: What analytical techniques are critical for structural characterization?

Answer:

- Single-Crystal X-Ray Diffraction : Determines unit cell parameters (e.g., monoclinic system, , , ) and hydrogen bonding/π-π interactions .

- Infrared (IR) Spectroscopy : Identifies functional groups (C=O stretch at ~1700–1750 cm⁻¹, C-N at ~1350 cm⁻¹) .

- UV-Vis Spectroscopy : Confirms electronic transitions in aromatic systems (e.g., λₐᵦₛ ~250–300 nm) .

Advanced: How can computational modeling predict biological activity and target binding?

Answer:

- High-Throughput Virtual Screening (HTVS) : Screens chemical libraries against target kinases (e.g., EGFR/HER2). A study identified a dual inhibitor (C3) with IC₅₀ values of 37.24 nM (EGFR) and 45.83 nM (HER2) using molecular docking and Gibbs free energy calculations .

- Molecular Dynamics (MD) Simulations : Evaluates protein-ligand stability over time. For C3, MD confirmed stable binding poses with key residues (e.g., Lys745 in EGFR) .

Q. Table 2: Computational and Experimental Validation of C3

| Parameter | EGFR | HER2 |

|---|---|---|

| Predicted Binding Energy | -9.8 kcal/mol | -8.7 kcal/mol |

| Experimental IC₅₀ (nM) | 37.24 | 45.83 |

| Cell Line GI₅₀ (nM) | 84.76 (KATOIII) | 48.26 (Snu-5) |

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

- Structural Modifications : Substituent effects (e.g., chloro vs. methoxy groups) alter steric/electronic properties. For example, fluorinated derivatives in showed varied bioactivity due to electron-withdrawing effects.

- Assay Conditions : Differences in cell lines (e.g., KATOIII vs. Snu-5 gastric cancer cells) or kinase isoforms may explain discrepancies in IC₅₀ values .

- Dose-Response Validation : Replicate studies with standardized protocols (e.g., ATP concentration in kinase assays) to ensure reproducibility.

Methodological: What strategies improve synthetic yield and purity?

Answer:

- Microwave Optimization : Reduces side reactions and improves efficiency. A 15-minute microwave reaction achieved 90% yield for a pyrazole derivative, vs. 92% via 5-hour reflux .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates. For example, DMF improved N-alkylation yields by 20% compared to THF .

- Crystallization Techniques : Sequential solvent systems (e.g., CHCl₃ → acetone) remove impurities, as shown for fluorinated derivatives .

Advanced: How to design derivatives for enhanced kinase inhibition?

Answer:

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -Cl) to enhance binding to kinase ATP pockets. The 7-chloro substituent in the benzoxazin moiety of the target compound likely improves hydrophobic interactions .

- Scaffold Hybridization : Combine isoindole-1,3-dione with benzoxazin-4-one cores (as in the target compound) to exploit dual-target inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.